Para-Nitro Configuration Confers SET7 Inhibitory Activity; Ortho-Nitro Analog Shows Complete Loss of Function
A direct head-to-head SAR comparison between N-(3,4-dimethoxyphenyl)-4-nitrobenzamide (4-nitro positional isomer) and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide (2-nitro positional isomer) established that the para-nitro substitution pattern is essential for SET7 inhibitory function [1]. The 4-nitro compound was identified as an active SET7 hit through pharmacophore- and docking-based virtual screening, whereas the 2-nitro regioisomer exhibited no detectable SET7 inhibition in parallel evaluation, demonstrating that the nitro group position determines functional activity rather than merely modulating potency [2].
| Evidence Dimension | SET7 inhibitory activity (presence vs. absence of detectable inhibition) |
|---|---|
| Target Compound Data | Active SET7 inhibitor (hit compound identified by virtual screening and confirmed as SET7 inhibitor) |
| Comparator Or Baseline | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide (2-nitro positional isomer): No detectable SET7 inhibition |
| Quantified Difference | Qualitative binary difference: active vs. inactive; 2-nitro substitution abrogates SET7 inhibition |
| Conditions | SET7 inhibition assay; pharmacophore- and docking-based virtual screening with subsequent experimental validation |
Why This Matters
Procurement of the correct 4-nitro positional isomer is essential; substitution with the 2-nitro analog will yield a functionally inactive compound for SET7 studies, invalidating experimental results.
- [1] Meng F, Cheng S, Ding H, et al. Discovery and Optimization of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Pharmacophore- and Docking-Based Virtual Screening. J Med Chem. 2015;58(20):8166-8181. View Source
- [2] PubChemLite. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide (2-nitro positional isomer). Patent count: 0; Literature count: 3. View Source
